molecular formula C20H17N3O B5692870 2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile CAS No. 400753-18-6

2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile

Cat. No. B5692870
CAS RN: 400753-18-6
M. Wt: 315.4 g/mol
InChI Key: PLJRDKKBZIOFBM-UHFFFAOYSA-N
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Description

2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile selectively activates the mGluR7 receptor, which is predominantly expressed in the nervous system. Activation of mGluR7 leads to the inhibition of synaptic transmission and the release of neurotransmitters such as glutamate and GABA. This results in the modulation of neuronal excitability and synaptic plasticity, which is thought to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). This compound has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile has several advantages for lab experiments. It is a selective agonist for the mGluR7 receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also relatively stable and can be administered through various routes such as intraperitoneal injection, intracerebroventricular injection, and oral gavage. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for further research on 2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile. One area of interest is the potential therapeutic applications of this compound in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Another area of interest is the role of mGluR7 in synaptic plasticity and learning and memory. Further research is also needed to optimize the synthesis and administration of this compound for use in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a selective agonist for the mGluR7 receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of neuronal excitability and synaptic plasticity. This compound has several advantages for lab experiments, but also has limitations such as poor solubility in water. Further research is needed to fully understand the therapeutic potential of this compound and its role in synaptic plasticity and learning and memory.

Synthesis Methods

The synthesis of 2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile involves the reaction of 4-methoxyphenylacetonitrile and 4-methylphenylacetonitrile with 2-amino-4,6-dimethylpyridine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-13-3-5-14(6-4-13)17-11-19(23-20(22)18(17)12-21)15-7-9-16(24-2)10-8-15/h3-11H,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJRDKKBZIOFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157248
Record name 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400753-18-6
Record name 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400753-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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